![molecular formula C17H17BrN2O4 B5787574 N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5787574.png)
N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is a chemical compound that belongs to the class of imidazole derivatives. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA damage repair. PARP inhibitors have gained significant attention in recent years due to their potential therapeutic applications in cancer treatment.
Mécanisme D'action
N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide inhibitors like N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide bind to the catalytic domain of this compound and prevent its activity. This compound plays a crucial role in the repair of single-strand DNA breaks by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins. Inhibition of this compound leads to the accumulation of DNA damage, which can result in cell death in cancer cells that are already deficient in DNA repair mechanisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitors like N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide have been extensively studied. These compounds have been shown to selectively kill cancer cells that are already deficient in DNA repair mechanisms, while sparing normal cells. This compound inhibitors have also been shown to enhance the efficacy of other DNA-damaging agents, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide inhibitors like N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide have several advantages for lab experiments. They are potent and selective inhibitors of this compound, which makes them useful tools for studying the role of this compound in DNA repair and cancer biology. However, this compound inhibitors also have some limitations. They can be toxic to normal cells at high concentrations, and their efficacy can be affected by the genetic background of the cells being studied.
Orientations Futures
For research in this area include the development of more potent and selective N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide inhibitors, the identification of biomarkers that can predict response to this compound inhibition, and the exploration of combination therapies that can enhance the efficacy of this compound inhibitors. Additionally, this compound inhibitors are being investigated for their potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammation.
Méthodes De Synthèse
The synthesis of N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide involves a multi-step process. The starting material is 4-bromo-2-methylphenol, which is reacted with acetic anhydride to form the acetyl derivative. The resulting product is then reacted with 4-methoxybenzenecarboximidoyl chloride to obtain the final product.
Applications De Recherche Scientifique
N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide inhibitors have been extensively studied for their potential therapeutic applications in cancer treatment. The inhibition of this compound leads to the accumulation of DNA damage, which can result in cell death in cancer cells that are already deficient in DNA repair mechanisms. This approach has shown promising results in preclinical and clinical studies, particularly in the treatment of breast and ovarian cancers.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-11-9-13(18)5-8-15(11)23-10-16(21)24-20-17(19)12-3-6-14(22-2)7-4-12/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNABVWBLCVJEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

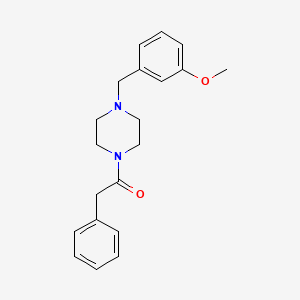
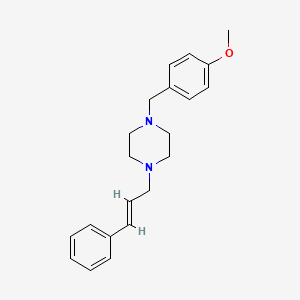
![7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787505.png)
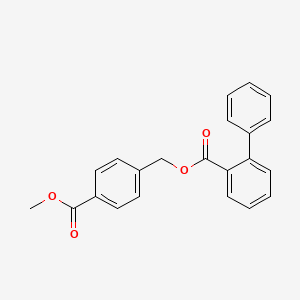
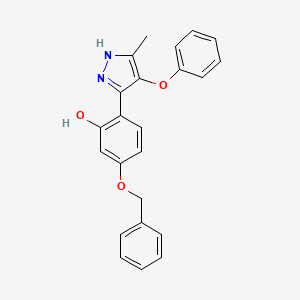
![2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5787538.png)
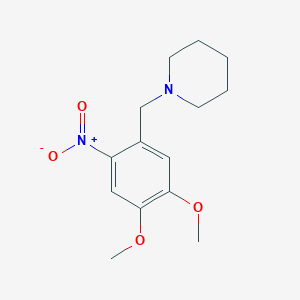
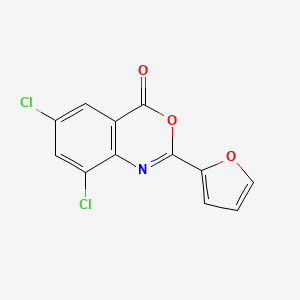
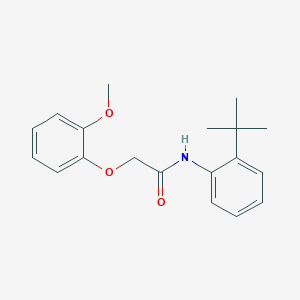
![1-(3,4-dimethoxyphenyl)ethanone O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5787582.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B5787590.png)


![4-amino-N'-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5787605.png)